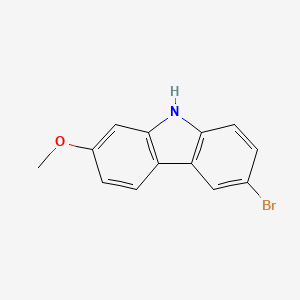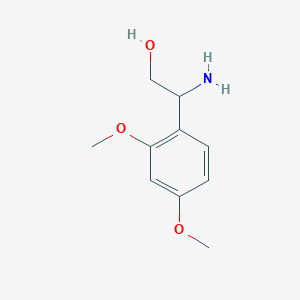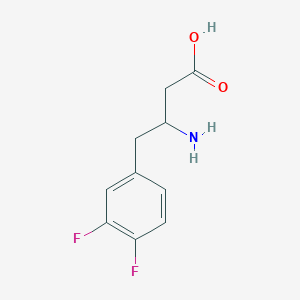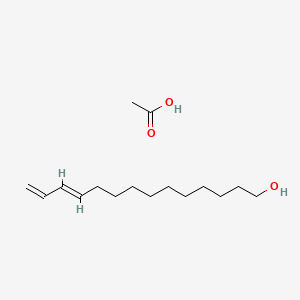
11,13-Tetradecadien-1-ol, acetate, (11E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,13-Tetradecadien-1-ol, Acetat, (11E)- ist eine organische Verbindung mit der Summenformel C16H28O2. Es ist ein Derivat von 11,13-Tetradecadien-1-ol, bei dem die Hydroxylgruppe mit Essigsäure verestert ist. Diese Verbindung ist für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 11,13-Tetradecadien-1-ol, Acetat, (11E)- beinhaltet typischerweise die Veresterung von 11,13-Tetradecadien-1-ol mit Essigsäure. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann durch Destillation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 11,13-Tetradecadien-1-ol, Acetat, (11E)- effizientere und skalierbare Verfahren umfassen. Ein gängiger Ansatz ist die Verwendung von Durchflussreaktoren, die eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten ermöglichen. Zusätzlich wurde die Verwendung der enzymatischen Katalyse untersucht, um umweltfreundlichere und nachhaltigere Produktionsprozesse zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
11,13-Tetradecadien-1-ol, Acetat, (11E)- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Doppelbindungen in Einfachbindungen umwandeln und so gesättigte Derivate ergeben.
Substitution: Die Acetylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Hydrierungsreaktionen unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) werden häufig eingesetzt.
Substitution: Nukleophile wie Hydroxidionen (OH-) oder Amine können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Aldehyde und Carbonsäuren.
Reduktion: Gesättigte Alkohole und Alkane.
Substitution: Verschiedene substituierte Ester und Alkohole.
Wissenschaftliche Forschungsanwendungen
11,13-Tetradecadien-1-ol, Acetat, (11E)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antimykotischer Eigenschaften.
Medizin: Es laufen Forschungen, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. in der Arzneimittelentwicklung und in Abgabesystemen.
Industrie: Es wird bei der Herstellung von Duftstoffen, Aromen und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 11,13-Tetradecadien-1-ol, Acetat, (11E)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und so zu verschiedenen physiologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 11,13-Tetradecadien-1-ol, acetate, (11E)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
11,13-Tetradecadien-1-ol, (11E)-: Der Stammalkohol ohne die Acetylgruppe.
11,13-Tetradecadien-1-ol, Acetat, (11Z)-: Das cis-Isomer der Verbindung.
11-Tetradecen-1-ol, Acetat, (Z)-: Eine ähnliche Verbindung mit einer einzigen Doppelbindung in der cis-Konfiguration.
Einzigartigkeit
11,13-Tetradecadien-1-ol, Acetat, (11E)- ist einzigartig aufgrund seiner spezifischen Doppelbindungskonfiguration und des Vorhandenseins der Acetylgruppe. Diese Konfiguration kann seine Reaktivität und Interaktionen in verschiedenen chemischen und biologischen Systemen beeinflussen, was sie von ihren Isomeren und verwandten Verbindungen unterscheidet .
Eigenschaften
Molekularformel |
C16H30O3 |
|---|---|
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
acetic acid;(11E)-tetradeca-11,13-dien-1-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4)/b4-3+; |
InChI-Schlüssel |
ABZHMTPVINHBOU-BJILWQEISA-N |
Isomerische SMILES |
CC(=O)O.C=C/C=C/CCCCCCCCCCO |
Kanonische SMILES |
CC(=O)O.C=CC=CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)
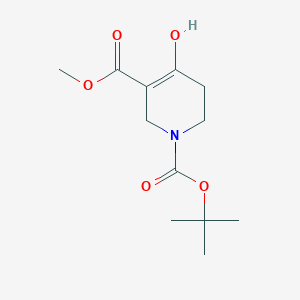

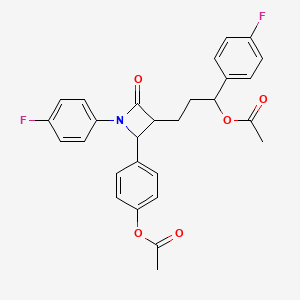
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)

